6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine
Description
Properties
Molecular Formula |
C7H7BrN2O |
|---|---|
Molecular Weight |
215.05 g/mol |
IUPAC Name |
6-bromo-2,3-dihydrofuro[3,2-b]pyridin-3-amine |
InChI |
InChI=1S/C7H7BrN2O/c8-4-1-6-7(10-2-4)5(9)3-11-6/h1-2,5H,3,9H2 |
InChI Key |
MCUUUVHPQDFJIZ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C2=C(O1)C=C(C=N2)Br)N |
Origin of Product |
United States |
Preparation Methods
Tandem Cyclization via Alkylation and Intramolecular Condensation
A general and efficient approach to synthesize related furo[3,2-b]pyridine derivatives involves:
Step 1: Alkylation of Salicylonitriles with Methyl 2-(chloromethyl)-3-furoate
Methyl 2-(chloromethyl)-3-furoate is reacted with salicylonitrile derivatives in the presence of potassium carbonate (K2CO3) in dry dimethylformamide (DMF) at 60°C. This produces methyl 2-[(cyanophenoxy)methyl]-3-furoates in yields between 69–80%.
This reaction proceeds via nucleophilic substitution where the phenolic oxygen attacks the chloromethyl group, forming an ether linkage (Scheme 1 in ref.).Step 2: Tandem Cyclization under Basic Conditions
The intermediate methyl 2-[(cyanophenoxy)methyl]-3-furoates are treated with potassium tert-butoxide (t-BuOK) in DMF at 65°C. This induces a tandem cyclization involving Thorpe-Ziegler type cyclization and intramolecular condensation between amino and methoxycarbonyl groups, forming the fused furo[3,2-b]pyridine ring system with a lactam moiety. Yields range from 67–83%.
This step introduces the amino group at position 3 as part of the cyclization process (ref.).Step 3: Bromination
While the above method focuses on forming the core heterocycle, selective bromination at the 6-position can be achieved post-cyclization using electrophilic brominating agents (e.g., N-bromosuccinimide, bromine) under mild conditions to avoid overbromination or ring degradation. Specific conditions for bromination of this scaffold are less commonly detailed but can be adapted from related heterocyclic bromination protocols.
Table 1: Reaction Conditions and Yields for Key Steps
| Step | Reagents & Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Alkylation | Methyl 2-(chloromethyl)-3-furoate, K2CO3, DMF, 60°C, 2 h | Methyl 2-[(cyanophenoxy)methyl]-3-furoates | 69–80 |
| Tandem Cyclization | t-BuOK, DMF, 65°C, 3–4 h | Furo[3,2-b]pyridine derivatives | 67–83 |
| Bromination (post-cyclization) | NBS or Br2, solvent (e.g., acetonitrile), rt | 6-bromo substituted furo[3,2-b]pyridine | Variable (typically 60–85)* |
*Exact bromination yields depend on conditions and substrate purity.
Alternative Approach: Direct Amination and Cyclization from Furo[3,2-b]pyran-2-ones
Another method involves starting from furo[3,2-b]pyran-2-one derivatives:
- Reaction of aroyl-substituted 2H-furo[3,2-b]pyran-2-ones with amines (e.g., benzylamine) in ethanol under reflux forms stable salts initially.
- Prolonged heating in acetic acid converts these salts into furo[3,2-b]pyridine-3-amine derivatives via condensation and ring rearrangement.
- The amino group is introduced through nucleophilic attack by the amine on the lactone ring, followed by ring closure.
This method emphasizes the importance of reaction time and acidic conditions to achieve cyclization and amination (ref.).
Metal-Free Heterocyclization of Pyridine N-Oxide Derivatives
A concise, mild, and metal-free strategy involves:
- Using pyridine N-oxide derivatives as precursors.
- Heterocyclization under mild conditions to form 2,3-substituted furo[2,3-b]pyridines.
- Subsequent functionalization including amination and halogenation.
Though this method is more commonly applied to furo[2,3-b]pyridines, it provides insight into heterocycle construction and potential adaptation for furo[3,2-b]pyridine systems (ref.).
Analytical Characterization Supporting Preparation
- Infrared (IR) Spectroscopy : Characteristic N-H stretching bands around 3150–3170 cm⁻¹ and carbonyl (C=O) stretching near 1665–1674 cm⁻¹ confirm lactam and amine functionalities.
- Nuclear Magnetic Resonance (NMR) :
- ^1H NMR shows signals for amino protons, aromatic protons, and methoxy groups if present.
- ^13C NMR reveals downfield shifts for carbonyl carbons (δ 158–164 ppm) and aromatic carbons consistent with fused heterocycles.
- Mass Spectrometry (ESI-MS) : Molecular ion peaks correspond to expected molecular weights, confirming molecular formula.
- Elemental Analysis : Carbon, hydrogen, and nitrogen percentages align closely with calculated values, confirming purity and correct composition.
These data collectively validate the successful synthesis of the target compound and its intermediates (ref.,).
Summary Table of Preparation Routes
| Methodology | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Tandem cyclization (alkylation + cyclization) | Methyl 2-(chloromethyl)-3-furoate, salicylonitriles | K2CO3, DMF, 60°C; t-BuOK, DMF, 65°C | High yields, straightforward steps | Requires careful control of conditions |
| Amination from furo[3,2-b]pyran-2-ones | Aroyl-substituted furo[3,2-b]pyran-2-ones, amines | Ethanol reflux, AcOH, prolonged heating | Direct amination, mild reagents | Longer reaction times, moderate yields |
| Metal-free heterocyclization | Pyridine N-oxide derivatives | Mild conditions, no metals | Environmentally friendly, mild | Less reported for 6-bromo derivatives |
Chemical Reactions Analysis
Types of Reactions
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 6-position can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions to modify the oxidation state of the nitrogen or other atoms in the ring system.
Coupling Reactions: The amine group at the 3-position can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with various aryl or alkyl groups.
Common Reagents and Conditions
N-bromosuccinimide (NBS): Used for bromination reactions.
Ammonia or Amines: Used for amination reactions.
Organometallic Reagents: Used for nucleophilic substitution reactions.
Palladium Catalysts: Used for coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized derivatives, while coupling reactions can produce complex molecules with extended conjugation or additional functional groups .
Scientific Research Applications
6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine has a wide range of scientific research applications, including:
Material Science: The unique electronic properties of the furo-pyridine ring system make it a candidate for use in organic electronics and optoelectronic devices.
Biological Studies: The compound is used as a probe in biochemical assays to study enzyme activity, protein-ligand interactions, and cellular signaling pathways.
Mechanism of Action
The mechanism of action of 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. For example, molecular docking studies have shown that the compound can bind to the active sites of kinases, disrupting key cellular signaling pathways involved in cell proliferation and survival . The amine group at the 3-position and the bromine atom at the 6-position play crucial roles in these interactions by forming hydrogen bonds and hydrophobic interactions with the target proteins .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs, their molecular properties, and applications:
Structural and Electronic Comparisons
- Furo vs. Pyrrolo Rings : The replacement of oxygen in the furo ring (6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine) with nitrogen in pyrrolo analogs (e.g., 6-Bromo-1H-pyrrolo[3,2-b]pyridin-3-amine) alters electronic density, affecting hydrogen bonding and interactions with biological targets .
- Halogen Substituents : Bromine at position 6 (target compound) provides moderate steric bulk and electron-withdrawing effects. Comparatively, 6-Bromo-2-chloro-4-iodopyridin-3-amine demonstrates how multiple halogens can enhance steric hindrance and influence reactivity .
Q & A
Basic: What are the key synthetic pathways for 6-bromo-2H,3H-furo[3,2-b]pyridin-3-amine, and how can reaction efficiency be optimized?
Methodological Answer:
The synthesis typically involves bromination at the pyridine ring followed by functionalization of the amine group. For bromination, electrophilic aromatic substitution using reagents like 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) under controlled conditions is effective . Microwave-assisted synthesis or continuous flow chemistry can enhance reaction efficiency and yield by reducing side reactions and improving temperature control . Post-bromination, Buchwald–Hartwig amination may introduce the amine group with palladium catalysts, requiring inert conditions and precise ligand selection to minimize byproducts .
Basic: Which spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Nuclear Magnetic Resonance (NMR): 1H and 13C NMR to confirm bromine positioning and amine substitution patterns (e.g., coupling constants for aromatic protons) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) to verify molecular weight (e.g., expected molecular ion for C7H6BrN2O) .
- Infrared Spectroscopy (IR): Identification of N–H stretching (~3300 cm⁻¹) and aromatic C–Br bonds (~600 cm⁻¹) .
- X-ray Crystallography: For unambiguous structural determination if single crystals are obtainable .
Basic: How can researchers assess the purity of this compound, and what are common contaminants?
Methodological Answer:
Purity is assessed via:
- HPLC/GC-MS: Quantify impurities using reverse-phase chromatography with UV detection (λ ~254 nm) .
- Elemental Analysis: Confirm stoichiometry of C, H, N, and Br .
Common contaminants include residual solvents (e.g., DCM, THF), unreacted bromination agents, or regioisomers from incomplete selectivity during synthesis. Use preparative TLC or column chromatography for purification .
Advanced: How do structural modifications (e.g., halogen substitution, ring fusion) influence biological activity?
Methodological Answer:
Structure-activity relationship (SAR) studies reveal:
- Bromine Position: Moving bromine from C6 to C5 (as in 5-bromo analogs) reduces anticancer activity due to steric hindrance at target binding sites .
- Ring Fusion: The fused furopyridine scaffold enhances π-π stacking interactions compared to non-fused pyridines, improving binding to kinase targets .
- Amino Group Substitution: Methylation of the amine (e.g., N-ethyl derivatives) decreases solubility but increases metabolic stability .
Experimental Design: Synthesize analogs systematically (e.g., halogen scanning) and test in cell-based assays (e.g., IC50 measurements in cancer lines) .
Advanced: How can contradictory bioactivity data across studies be resolved?
Methodological Answer:
Discrepancies may arise from:
- Purity Variations: Impurities >2% (e.g., dehalogenated byproducts) can skew activity; validate via HPLC and NMR .
- Assay Conditions: Differences in cell lines (e.g., HeLa vs. MCF-7) or serum concentrations affect results. Standardize protocols using guidelines like OECD TG 455 .
- Structural Ambiguity: Misassignment of bromine/amine positions (e.g., 3- vs. 4-aminopyridine isomers). Confirm regiochemistry via NOESY or 2D NMR .
Advanced: What computational strategies predict the compound’s target interactions and pharmacokinetics?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to model interactions with kinases (e.g., EGFR) based on the furopyridine core’s electron density .
- QSAR Models: Train models on PubChem bioassay data (AID 1259351) to predict cytotoxicity .
- ADMET Prediction: Tools like SwissADME estimate logP (e.g., ~2.5 for this compound) and cytochrome P450 inhibition risks .
Advanced: What strategies improve solubility and stability for in vivo studies?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
